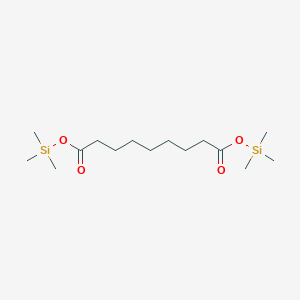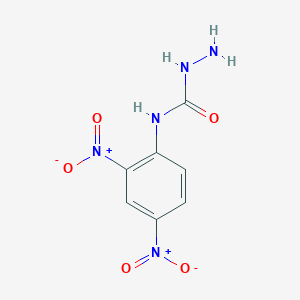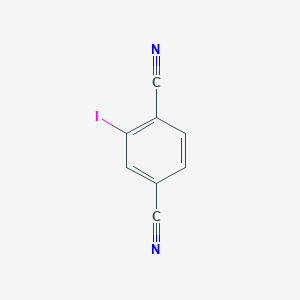
2-Iodo-terephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-terephthalonitrile is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of terephthalonitrile, which is a well-known intermediate in the synthesis of various organic compounds. The addition of an iodine atom to the terephthalonitrile molecule gives rise to 2-iodo-terephthalonitrile, which has unique properties that make it useful for a variety of research purposes.
Mecanismo De Acción
The mechanism of action of 2-iodo-terephthalonitrile is not fully understood. However, it is believed that the compound interacts with biological molecules through various non-covalent interactions, including hydrogen bonding and van der Waals forces.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-iodo-terephthalonitrile are not well studied. However, the compound has been shown to be non-toxic to cells and animals at low concentrations, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-iodo-terephthalonitrile in lab experiments include:
1. High purity: The compound can be easily purified to a high degree of purity, which is essential for many research applications.
2. Fluorescence properties: The compound exhibits strong fluorescence properties, which make it useful for labeling and tracking biological molecules.
3. Versatility: The compound can be used as a building block for the synthesis of various organic compounds, and can form stable complexes with various metal ions.
The limitations of using 2-iodo-terephthalonitrile in lab experiments include:
1. Limited availability: The compound is not widely available, and may be difficult to obtain in large quantities.
2. Lack of toxicity data: The biochemical and physiological effects of the compound are not well studied, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-iodo-terephthalonitrile, including:
1. Development of new synthetic methods: New synthetic methods could be developed to improve the yield and purity of the compound, and to make it more widely available.
2. Study of biochemical and physiological effects: Further studies are needed to understand the biochemical and physiological effects of the compound, which could lead to new applications in medicine and biology.
3. Development of new applications: The unique properties of 2-iodo-terephthalonitrile could be used to develop new applications in fields such as catalysis, materials science, and electronics.
In conclusion, 2-iodo-terephthalonitrile is a promising compound for scientific research, with unique properties that make it useful for a variety of applications. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-iodo-terephthalonitrile involves the reaction of terephthalonitrile with iodine in the presence of a catalyst. The reaction is typically carried out under mild conditions, and the yield of the product is generally high. The purity of the product can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
2-Iodo-terephthalonitrile has been used in various scientific research applications, including:
1. As a fluorescent probe: The compound exhibits strong fluorescence properties, which make it useful for labeling and tracking biological molecules.
2. As a building block for organic synthesis: The compound can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
3. As a ligand for metal complexes: The compound can form stable complexes with various metal ions, which can be used in catalysis and other applications.
Propiedades
Número CAS |
18870-14-9 |
|---|---|
Nombre del producto |
2-Iodo-terephthalonitrile |
Fórmula molecular |
C8H3IN2 |
Peso molecular |
254.03 g/mol |
Nombre IUPAC |
2-iodobenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3IN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H |
Clave InChI |
OKXUKLVZYAMJAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)I)C#N |
SMILES canónico |
C1=CC(=C(C=C1C#N)I)C#N |
Sinónimos |
2-IODO-TEREPHTHALONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

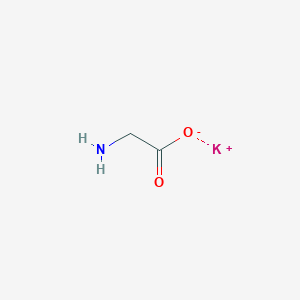
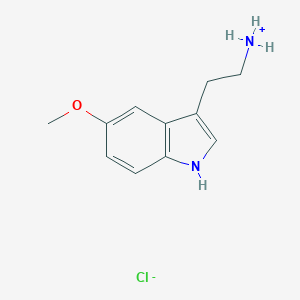


![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)



